molecular formula C14H22N2O B14903647 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No.: B14903647
M. Wt: 234.34 g/mol
InChI Key: DNYVHSKQNIPIGZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in the ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Chemical Reactions Analysis

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory. The compound may also interact with other neurotransmitter systems and receptors, contributing to its overall effects.

Comparison with Similar Compounds

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of both a hydroxyl group and a piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C14H22N2O/c1-14(2,17)12-15-8-10-16(11-9-15)13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3

InChI Key

DNYVHSKQNIPIGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCN(CC1)C2=CC=CC=C2)O

Origin of Product

United States

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